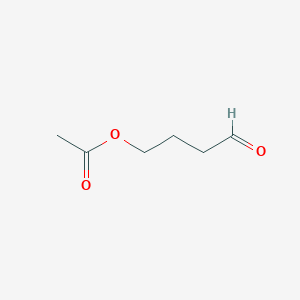







|
REACTION_CXSMILES
|
C(OC(CC)C=O)(=O)C.[C:10]([O:13][CH2:14][CH2:15][CH2:16][CH:17]=[O:18])(=[O:12])[CH3:11]>CO>[C:10]([O:13][CH2:14][CH2:15][CH2:16][CH2:17][OH:18])(=[O:12])[CH3:11]
|


|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OC(C=O)CC
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(=O)OCCCC=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
CO
|


|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
FILTRATION
|
|
Details
|
After a hydrogenation time of 35 minutes, and after filtering off the catalyst
|
|
Duration
|
35 min
|


|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(C)(=O)OCCCCO
|
| Type | Value | Analysis |
|---|---|---|
| YIELD: PERCENTYIELD | 99% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |